1-(Oxolane-2-carbonyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions used in each step .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central piperazine ring. The exact structure would depend on the specific stereochemistry at each chiral center .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carbonyl group could undergo nucleophilic addition reactions, and the piperazine ring could participate in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carbonyl group and the pyridin-2-yloxy group could make this compound soluble in polar solvents .Scientific Research Applications
Synthesis and Derivative Formation
- Orthogonal Protection Strategy for Synthesis : Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-ones, prepared from bis-carbamate protected piperazine-2-carboxylic acids, serve as orthogonally protected piperazines for creating a variety of 2-substituted piperazines. This process yields derivatives like 2-(benzyloxymethyl)piperazines and 2-(phenoxymethyl)piperazines (Clark & Elbaum, 2007).
Biological Applications
P2Y12 Antagonists for Platelet Aggregation : Piperazinyl glutamate pyridines, discovered through Polymer-assisted solution-phase parallel library synthesis, act as potent P2Y12 antagonists. They exhibit significant inhibition of platelet aggregation, with compound modifications enhancing pharmacokinetic and physiochemical properties (Parlow et al., 2010).
Metabolism in Antidepressants : The novel antidepressant Lu AA21004, metabolized in vitro to various derivatives, involves enzymes like CYP2D6, CYP2C9, and CYP3A4/5. This metabolism process results in compounds such as 3-methyl-4-(2-piperazin-1-yl-phenysulfanyl)-benzoic acid (Lu AA34443) (Hvenegaard et al., 2012).
Antimicrobial and Antioxidant Activities : Novel 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives demonstrate significant antimicrobial activity against various bacterial and fungal strains. Some derivatives also show moderate antioxidant activities, highlighting their potential in pharmacological applications (Mallesha & Mohana, 2011).
Chemical and Pharmacological Synthesis
Novel Fluoroquinolones for Tuberculosis : Synthesis of novel fluoroquinolones, including 6,8-difluoro-1-alkyl-5-amino-1,4-dihydro-4-oxo-7-{4-substituted piperazin-1-yl}-quinoline-3-carboxylic acids, has shown promising in vivo activity against Mycobacterium tuberculosis H37Rv in mice (Shindikar & Viswanathan, 2005).
Synthesis of Antimicrobial Pyridine Derivatives : Synthesis and antimicrobial studies of new pyridine derivatives, involving the reaction of 2-chloropyridine-3-carboxylic acid with piperazine and 4-methoxyphenylpiperazine, have been conducted, revealing considerable antibacterial activity (Patel & Agravat, 2009).
Novel Piperidine Derivatives : The synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has shown significant anti-acetylcholinesterase activity, with potential applications in the treatment of dementia (Sugimoto et al., 1990).
HIV-1 Reverse Transcriptase Inhibitors : Bis(heteroaryl)piperazines (BHAPs), analogues of U-80493E, have been synthesized and evaluated for their potency against HIV-1 reverse transcriptase, demonstrating significant inhibitory effects (Romero et al., 1994).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
oxolan-2-yl-[4-(3-pyridin-2-yloxybenzoyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c25-20(16-5-3-6-17(15-16)28-19-8-1-2-9-22-19)23-10-12-24(13-11-23)21(26)18-7-4-14-27-18/h1-3,5-6,8-9,15,18H,4,7,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAIKGCSWLSORO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.